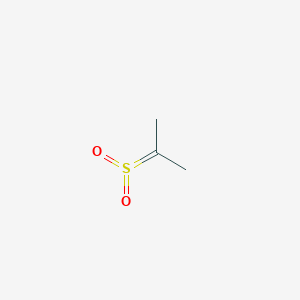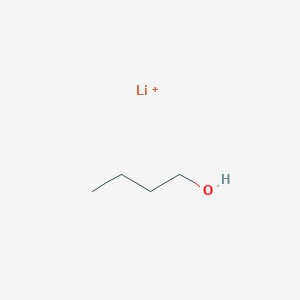
Lithium;butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;butan-1-ol is an organometallic compound that combines lithium with butan-1-ol, a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;butan-1-ol can be synthesized through the reaction of lithium metal with butan-1-ol. The reaction typically occurs under an inert atmosphere to prevent oxidation of lithium. The general reaction is as follows:
2Li+2C4H9OH→2C4H9OLi+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lithium hydride or lithium alkyls as starting materials. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium butanoate.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can reduce carbonyl compounds to alcohols.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Lithium butanoate.
Reduction: Primary alcohols.
Substitution: Various organolithium compounds.
Scientific Research Applications
Lithium;butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of lithium;butan-1-ol involves the transfer of lithium ions to various substrates, facilitating chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is crucial in many organic reactions, including reductions and substitutions.
Comparison with Similar Compounds
Similar Compounds
Lithium aluminum hydride: A strong reducing agent used in organic synthesis.
Lithium borohydride: Another reducing agent with similar applications.
Butan-2-ol: A secondary alcohol with different reactivity compared to butan-1-ol.
Uniqueness
Lithium;butan-1-ol is unique due to its combination of lithium’s reactivity and butan-1-ol’s properties as a primary alcohol. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Properties
CAS No. |
76276-44-3 |
|---|---|
Molecular Formula |
C4H10LiO+ |
Molecular Weight |
81.1 g/mol |
IUPAC Name |
lithium;butan-1-ol |
InChI |
InChI=1S/C4H10O.Li/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1 |
InChI Key |
PXXZLSKKLXCGTK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
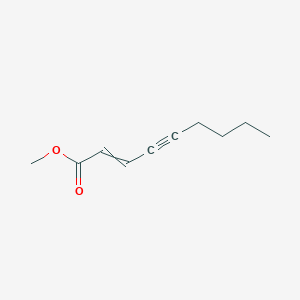
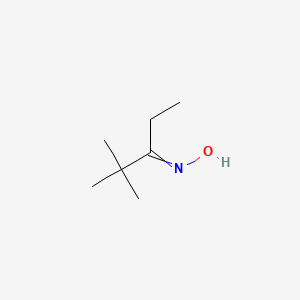
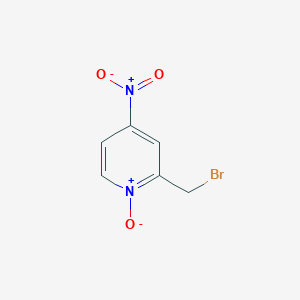
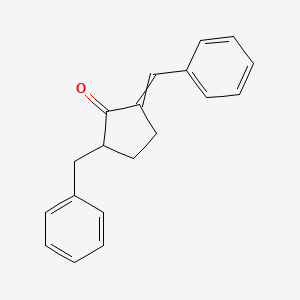
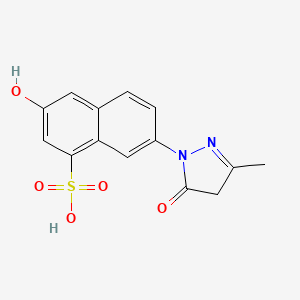
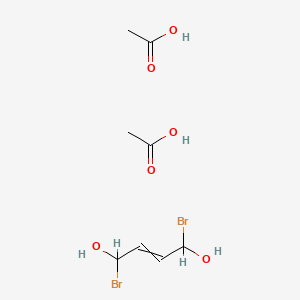

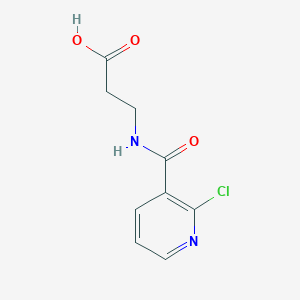
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
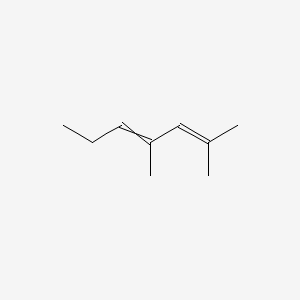
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

